molecular formula C8H17NO2 B8419873 (S)-ethyl 2-(isopropylamino)propanoate

(S)-ethyl 2-(isopropylamino)propanoate

Cat. No.: B8419873
M. Wt: 159.23 g/mol
InChI Key: JBIONIMUHCHUOW-ZETCQYMHSA-N
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Description

(S)-Ethyl 2-(isopropylamino)propanoate is a chiral ester derivative featuring an isopropylamino group at the β-position of the propanoate backbone. The (S)-configuration at the stereogenic center influences its physicochemical and biological properties, such as solubility, stability, and receptor binding affinity. Potential applications include use as a pharmaceutical intermediate or pesticide precursor, inferred from structurally related propanoate esters in .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl (2S)-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C8H17NO2/c1-5-11-8(10)7(4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m0/s1

InChI Key

JBIONIMUHCHUOW-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@H](C)NC(C)C

Canonical SMILES

CCOC(=O)C(C)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Amino-Substituted Propanoates and Ethanolamines

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties/Uses Reference
(S)-Ethyl 2-(isopropylamino)propanoate C₈H₁₇NO₂ Ethyl ester, isopropylamino Ester, secondary amine Chiral intermediate, potential API N/A
2-(Diisopropylamino)ethyl chloride C₈H₁₈ClN Chloride, diisopropylamino Alkyl chloride, amine Precursor for quaternary ammonium salts
2-(Ethylpropylamino)ethanol C₇H₁₇NO Ethyl, propylamino, hydroxyl Alcohol, tertiary amine Surfactant or solvent component
Fenoxaprop ethyl ester C₁₈H₁₆ClNO₅ Aryloxy, ethyl ester, chloro Ester, aryl ether Herbicide (ACCase inhibitor)

Key Observations :

  • Functional Group Impact: The ethyl ester in this compound enhances lipophilicity compared to alcohol derivatives like 2-(ethylpropylamino)ethanol, which may improve membrane permeability . Chloride-containing analogs (e.g., 2-(diisopropylamino)ethyl chloride) exhibit higher reactivity, making them intermediates in quaternary ammonium synthesis .
  • Stereochemical Influence: The (S)-configuration distinguishes it from racemic mixtures (e.g., fenoxaprop ethyl ester), which may exhibit reduced target specificity in pesticidal or pharmacological contexts .

Pharmacological and Industrial Analogs

Beta-Blocker Derivatives ()

Compounds such as 1-[4-(2-hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol share the isopropylamino motif but incorporate aryloxypropanol moieties typical of beta-adrenergic antagonists. Key differences include:

  • pH Stability : The sample solution of related compounds exhibits a pH range of 4.5–6.5, suggesting moderate acid-base stability for formulations .
  • Bioactivity : Unlike the ester-based (S)-ethyl derivative, beta-blockers rely on hydroxyl and aryl groups for receptor binding, highlighting divergent structure-activity relationships .
Organophosphorus Compounds ()

Phosphonothiolate derivatives (e.g., O-Ethyl S-2-dipropylaminoethyl ethylphosphonothiolate) feature phosphorus centers and quaternary ammonium groups. These compounds are typically neurotoxic, acting as acetylcholinesterase inhibitors, contrasting with the likely milder pharmacological profile of the (S)-ethyl propanoate .

Physicochemical Properties

  • Solubility: Esters like this compound are less polar than alcohol analogs (e.g., 2-diisopropylaminoethanol) but more lipophilic than chloride derivatives.
  • Thermal Stability : Loss on drying data () for related compounds suggest stability under vacuum at 65°C, a property likely shared due to structural similarities .

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